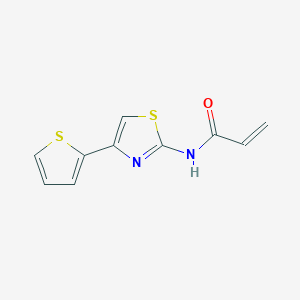
N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide, also known as TPT, is a small molecule compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and have antimicrobial properties. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has also been shown to inhibit the activity of HDACs and COX-2, which are involved in regulating gene expression and inflammation, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has several advantages for lab experiments, including its small size and ease of synthesis. However, N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide, including further investigation of its mechanism of action, exploration of its potential applications in other scientific research fields, and development of derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the advantages and limitations of N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide for lab experiments.
Conclusion:
In conclusion, N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide is a small molecule compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has potential applications in cancer research, neurodegenerative diseases, and microbial infections. While N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
There are several methods for synthesizing N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide, including the reaction of 2-aminothiazole with 2-bromo-1-phenylethanone, and the reaction of 2-aminothiazole with 2-bromo-1-(4-methylphenyl)ethanone. The latter method was found to be more efficient, with a yield of 83%.
Applications De Recherche Scientifique
N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and microbial infections. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been found to have antimicrobial properties against various bacterial strains.
Propriétés
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c1-2-9(13)12-10-11-7(6-15-10)8-4-3-5-14-8/h2-6H,1H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMVHPZCFGSWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC(=CS1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2705792.png)
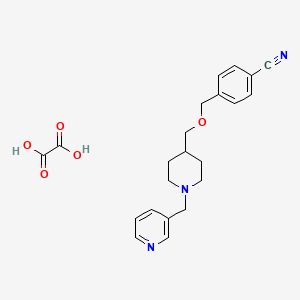
![1-(furan-2-ylmethyl)-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2705794.png)
![4-{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine](/img/structure/B2705795.png)
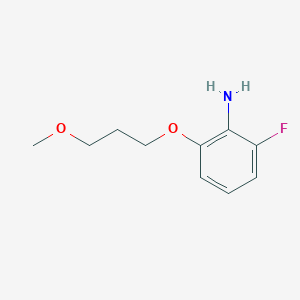
![2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride](/img/structure/B2705799.png)
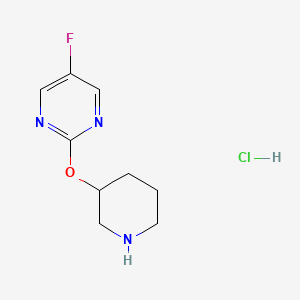

![3-methoxy-N-[4-(1-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2705803.png)
![2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid](/img/structure/B2705804.png)
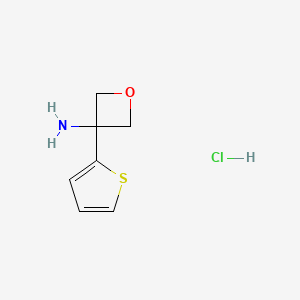


![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2705813.png)